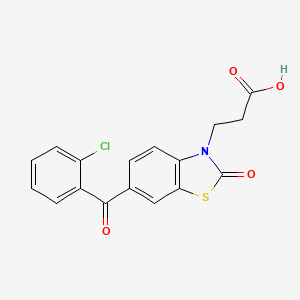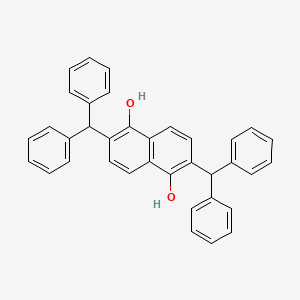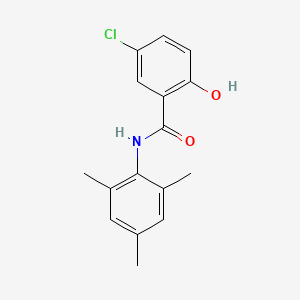
5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-2-hidroxi-N-(2,4,6-trimetilfenil)benzamida es un compuesto orgánico con la fórmula molecular C16H16ClNO2 y un peso molecular de 289,76 g/mol . Este compuesto se caracteriza por la presencia de un grupo cloro, un grupo hidroxi y un grupo trimetilfenil unidos a un núcleo de benzamida. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Cloro-2-hidroxi-N-(2,4,6-trimetilfenil)benzamida típicamente implica la reacción de ácido 5-cloro-2-hidroxibenzoico con 2,4,6-trimetilanilina en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
5-Cloro-2-hidroxi-N-(2,4,6-trimetilfenil)benzamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxi se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo cloro se puede reducir a un átomo de hidrógeno utilizando agentes reductores como hidruro de aluminio y litio.
Sustitución: El grupo cloro se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidróxido de sodio en medio acuoso o alcohólico.
Principales productos formados
Oxidación: Formación de 5-cloro-2-oxo-N-(2,4,6-trimetilfenil)benzamida.
Reducción: Formación de 2-hidroxi-N-(2,4,6-trimetilfenil)benzamida.
Sustitución: Formación de diversas benzamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-Cloro-2-hidroxi-N-(2,4,6-trimetilfenil)benzamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-2-hidroxi-N-(2,4,6-trimetilfenil)benzamida involucra su interacción con dianas moleculares y vías específicas. Los grupos hidroxi y cloro juegan un papel crucial en su afinidad de unión y reactividad. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los estudios detallados sobre sus dianas moleculares y vías están en curso .
Comparación Con Compuestos Similares
Compuestos similares
5-Cloro-2-metoxi-N-(2,4,6-trimetilfenil)benzamida: Estructura similar pero con un grupo metoxi en lugar de un grupo hidroxi.
2-Hidroxi-N-(2,4,6-trimetilfenil)benzamida: Carece del grupo cloro, lo que afecta su reactividad y actividad biológica.
Unicidad
5-Cloro-2-hidroxi-N-(2,4,6-trimetilfenil)benzamida es única debido a la presencia de ambos grupos cloro e hidroxi, lo que contribuye a sus propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
634185-94-7 |
|---|---|
Fórmula molecular |
C16H16ClNO2 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-9-6-10(2)15(11(3)7-9)18-16(20)13-8-12(17)4-5-14(13)19/h4-8,19H,1-3H3,(H,18,20) |
Clave InChI |
FICRFMZJXSNCBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea](/img/structure/B12590437.png)
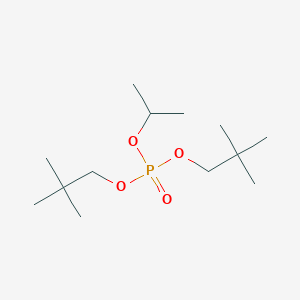
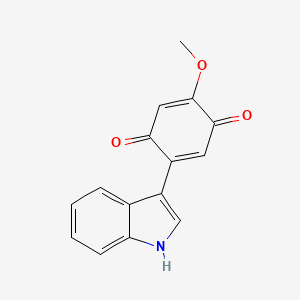

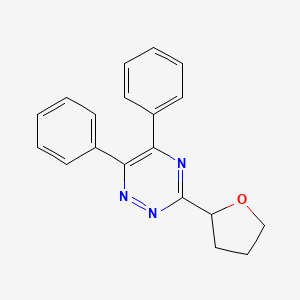
![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)
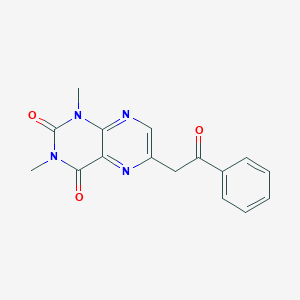
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
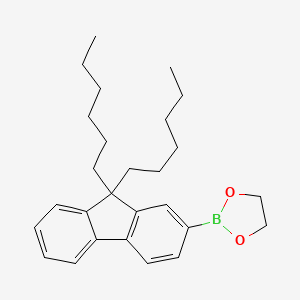
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)
